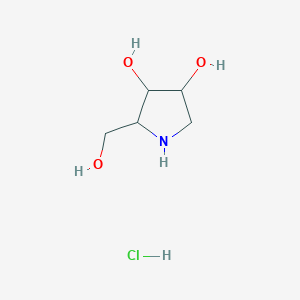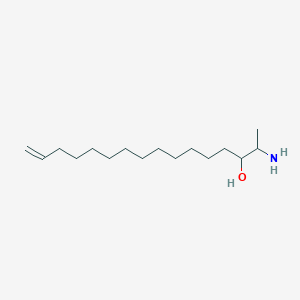
2-Aminohexadec-15-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminohexadec-15-en-3-ol es un compuesto orgánico con la fórmula molecular C16H33NO. Es un aminoalcohol de cadena larga con un doble enlace en la posición 15 del carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-aminohexadec-15-en-3-ol típicamente involucra los siguientes pasos:
Material de partida: La síntesis comienza con un ácido graso de cadena larga, como el ácido palmítico.
Reducción: El ácido graso se reduce al alcohol correspondiente usando un agente reductor como hidruro de litio y aluminio (LiAlH4).
Aminación: El alcohol se convierte luego en la amina correspondiente a través de una reacción con amoníaco o una fuente de amina bajo alta presión y temperatura.
Introducción del doble enlace: El doble enlace se introduce en la posición 15 del carbono utilizando una reacción de deshidrogenación o empleando un precursor de alqueno adecuado.
Métodos de Producción Industrial
La producción industrial de this compound puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso típicamente incluye:
Hidrogenación catalítica: Uso de catalizadores metálicos como paladio sobre carbono (Pd/C) para los pasos de reducción.
Reactores de flujo continuo: Empleo de reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar el rendimiento.
Purificación: Utilización de técnicas como destilación, cristalización y cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Aminohexadec-15-en-3-ol experimenta varias reacciones químicas, incluyendo:
Oxidación: El aminoalcohol se puede oxidar para formar cetonas o aldehídos correspondientes usando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El compuesto se puede reducir para formar aminoalcoholes saturados usando agentes reductores como borohidruro de sodio (NaBH4).
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, formando derivados como amidas o ésteres.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3) y peróxido de hidrógeno (H2O2).
Reducción: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4) e hidrogenación catalítica.
Sustitución: Cloruros de acilo, anhídridos y haluros de alquilo.
Principales Productos Formados
Oxidación: Cetonas, aldehídos y ácidos carboxílicos.
Reducción: Aminoalcoholes saturados.
Sustitución: Amidas, ésteres y éteres.
Aplicaciones Científicas De Investigación
2-Aminohexadec-15-en-3-ol tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones químicas.
Biología: Estudiado por su papel en las membranas celulares y su participación en las vías de señalización.
Medicina: Investigado por sus potenciales efectos terapéuticos, particularmente en el tratamiento de enfermedades metabólicas y neurodegenerativas.
Industria: Utilizado en la producción de tensioactivos, emulsionantes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-aminohexadec-15-en-3-ol involucra su interacción con las membranas celulares y las vías de señalización. Puede modular la actividad de enzimas y receptores involucrados en el metabolismo de lípidos y la señalización celular. Los efectos del compuesto se median a través de su incorporación en esfingolípidos, que juegan un papel crucial en el mantenimiento de la integridad de la membrana y la facilitación de la transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
Esfingosina: Un compuesto estructuralmente relacionado con un esqueleto similar, pero que difiere en la posición de los grupos amino e hidroxilo.
Fitofingosina: Otro compuesto relacionado con un grupo hidroxilo adicional en la posición 4 del carbono.
Dihidroesfingosina: Un análogo saturado de la esfingosina sin el doble enlace.
Singularidad
2-Aminohexadec-15-en-3-ol es único debido a su posición específica del doble enlace y la combinación de grupos funcionales amino e hidroxilo. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
IUPAC Name |
2-aminohexadec-15-en-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,15-16,18H,1,4-14,17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZHHOGHQKXCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCCCCCCCC=C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

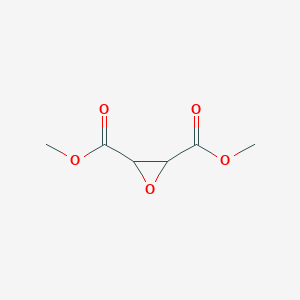
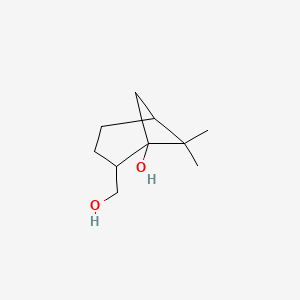

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12104596.png)
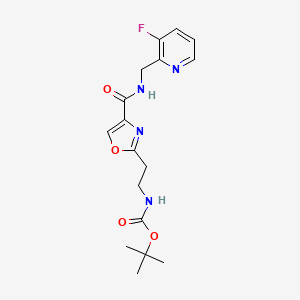
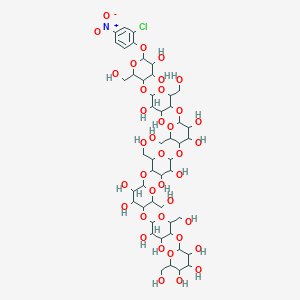
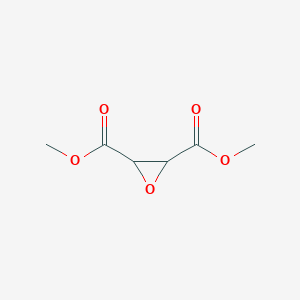
![Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)
![5-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12104619.png)
![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)
